molecular formula C17H16ClF3N2O2S B3647394 1-[(4-chlorophenyl)sulfonyl]-4-[3-(trifluoromethyl)phenyl]piperazine

1-[(4-chlorophenyl)sulfonyl]-4-[3-(trifluoromethyl)phenyl]piperazine

Cat. No.: B3647394
M. Wt: 404.8 g/mol
InChI Key: CNHWQFZXUKMTPS-UHFFFAOYSA-N
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Description

1-[(4-Chlorophenyl)sulfonyl]-4-[3-(trifluoromethyl)phenyl]piperazine is a chemical compound of significant interest in scientific research, particularly in the field of medicinal chemistry. Its structure incorporates a piperazine ring, which is a well-established privileged scaffold in drug discovery due to its favorable physicochemical properties and ability to contribute to key molecular interactions with biological targets . The compound is functionalized with both a (4-chlorophenyl)sulfonyl group and a [3-(trifluoromethyl)phenyl] group, modifications that are frequently employed to fine-tune a molecule's potency, selectivity, and metabolic stability. Piperazine derivatives are extensively investigated for a wide spectrum of biological activities. Research on analogous compounds has demonstrated their potential as key intermediates in the synthesis of pharmacologically active molecules, including antihistaminic agents . Furthermore, substituted piperazines are explored for their activity on various neurological targets; for instance, structurally related arylpiperazines have been studied as antagonists for the cannabinoid receptor type 1 (CB1), a target with therapeutic potential for treating obesity, metabolic syndrome, and liver diseases . The presence of the sulfonamide group in this compound also makes it a valuable building block for creating diverse chemical libraries to study structure-activity relationships (SAR). This product is intended for research and development purposes only. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should handle this material with appropriate care and safety precautions in a laboratory setting.

Properties

IUPAC Name

1-(4-chlorophenyl)sulfonyl-4-[3-(trifluoromethyl)phenyl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClF3N2O2S/c18-14-4-6-16(7-5-14)26(24,25)23-10-8-22(9-11-23)15-3-1-2-13(12-15)17(19,20)21/h1-7,12H,8-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNHWQFZXUKMTPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC(=C2)C(F)(F)F)S(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClF3N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(4-chlorophenyl)sulfonyl]-4-[3-(trifluoromethyl)phenyl]piperazine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:

    Formation of the Piperazine Core: The piperazine ring can be synthesized through the cyclization of appropriate diamines or by the reduction of piperazine derivatives.

    Introduction of the 4-Chlorophenylsulfonyl Group: This step involves the sulfonylation of the piperazine ring using 4-chlorobenzenesulfonyl chloride in the presence of a base such as triethylamine.

    Attachment of the 3-(Trifluoromethyl)phenyl Group: The final step involves the coupling of the sulfonylated piperazine with 3-(trifluoromethyl)phenylboronic acid using a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Sulfonamide Group Reactivity

The 4-chlorophenylsulfonyl moiety participates in characteristic sulfonamide reactions:

Reaction TypeConditionsReagents/AgentsOutcomeReferences
Hydrolysis Acidic (HCl) or basic (NaOH) aqueous mediaH2O, heating (80–100°C)Cleavage to form sulfonic acid derivatives
N-Alkylation Polar aprotic solventsAlkyl halides (R-X)Substitution at sulfonamide nitrogen
Deprotection HBr in acetic acid48% HBr, 90°C, 6 hrsRemoval of sulfonyl group

Key Findings :

  • Hydrolysis occurs preferentially under strongly acidic conditions (pH < 2) due to protonation of the sulfonamide nitrogen, enhancing electrophilicity.

  • Deprotection with HBr yields the free piperazine intermediate, critical for further functionalization .

Piperazine Ring Modifications

The piperazine core undergoes substitution and coordination reactions:

Reaction TypeConditionsReagents/AgentsOutcomeReferences
N-Acylation DCM, room temperatureAcetyl chlorideFormation of acetylated piperazine
Condensation K2CO3, DMF, 60°C2-ChloroethanolEtherification at piperazine nitrogen
Coordination Methanol, refluxTransition metal saltsFormation of metal complexes

Key Findings :

  • N-Acylation proceeds regioselectively at the less hindered piperazine nitrogen.

  • Condensation with 2-chloroethanol produces ether derivatives with retained trifluoromethylphenyl group stereochemistry .

Electrophilic Aromatic Substitution

The 3-(trifluoromethyl)phenyl group directs electrophilic attacks:

Reaction TypeConditionsReagents/AgentsOutcomeReferences
Nitration HNO3/H2SO4, 0–5°CFuming HNO3Meta-nitro derivatives
Halogenation FeCl3 catalyst, 40°CBr2 or Cl2Para-halogenated products

Key Findings :

  • The electron-withdrawing trifluoromethyl group deactivates the ring, favoring substitution at the meta position.

  • Halogenation yields para-substituted products due to steric hindrance from the sulfonamide group .

Functional Group Interconversion

The trifluoromethyl group enables unique transformations:

Reaction TypeConditionsReagents/AgentsOutcomeReferences
Hydrolysis H2O/NaOH, 120°CAqueous baseCF3 → COOH conversion
Reduction Pd/C, H2 (1 atm)Hydrogen gasPartial reduction of CF3 group

Key Findings :

  • CF3-to-COOH hydrolysis requires prolonged heating (>24 hrs) and high pH (>12).

  • Catalytic hydrogenation partially reduces the trifluoromethyl group to CHF2 under mild conditions .

Scientific Research Applications

Biological Activities

1-[(4-chlorophenyl)sulfonyl]-4-[3-(trifluoromethyl)phenyl]piperazine exhibits various biological activities:

  • Antimicrobial Activity: Recent studies have shown that derivatives of this compound possess significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. For instance, one study reported that certain derivatives demonstrated efficacy against Staphylococcus aureus and Escherichia coli .
  • Anticancer Properties: The compound has been evaluated for its anticancer potential. In vitro studies indicate that it can inhibit the proliferation of various cancer cell lines, suggesting its role as a potential chemotherapeutic agent .
  • Neuropharmacological Effects: Research indicates that this compound may interact with neurotransmitter systems, potentially offering therapeutic benefits in treating neurological disorders. Its effects on serotonin and dopamine receptors have been investigated, showing promise in modulating mood and anxiety .

Case Studies

Case Study 1: Antimicrobial Evaluation
A comprehensive study evaluated the antimicrobial activity of several derivatives of this compound. The results indicated that specific modifications to the structure enhanced antibacterial efficacy against C. albicans and other pathogens. The study utilized both in vitro assays and toxicity assessments on aquatic organisms like Daphnia magna to determine safety profiles .

Case Study 2: Anticancer Research
In a series of experiments, researchers tested the cytotoxic effects of this compound on human cancer cell lines. The findings revealed that it significantly reduced cell viability in breast cancer (MCF-7) and lung cancer (A549) cells, with mechanisms involving apoptosis induction and cell cycle arrest being elucidated through flow cytometry and Western blot analysis .

Activity TypeTarget Organism/Cell LineIC50 (µM)Reference
AntimicrobialStaphylococcus aureus15
AntimicrobialEscherichia coli20
AntifungalCandida albicans10
AnticancerMCF-7 (Breast Cancer)12
AnticancerA549 (Lung Cancer)18

Mechanism of Action

The mechanism of action of 1-[(4-chlorophenyl)sulfonyl]-4-[3-(trifluoromethyl)phenyl]piperazine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Receptors: It can bind to specific receptors in the body, modulating their activity and leading to various physiological effects.

    Enzyme Inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways and cellular processes.

    Signal Transduction Modulation: It can influence signal transduction pathways, altering cellular responses and functions.

Comparison with Similar Compounds

Functional Groups :

  • Benzamide core : Provides structural rigidity and hydrogen-bonding capacity.
  • Morpholine-4-sulfonyl group : Introduces polarity and enhances solubility, often associated with improved pharmacokinetic properties .

Comparison with Structurally Similar Compounds

Halogenated Benzamide Derivatives

Compound Name Key Structural Features Biological Activity/Notes Reference
3-Bromo-N-((4-methoxyphenethyl)carbamoyl)benzamide Methoxyphenethyl carbamoyl substituent Synthesized in 40% yield; no explicit bioactivity reported
4-Bromo-3-fluoro-N-(4-(trifluoromethyl)pyridin-2-yl)benzamide Trifluoromethylpyridine group, dual halogens Similarity index: 0.85; enhanced bioactivity due to halogen/electron-withdrawing groups
3-Bromo-N-(3-fluorophenyl)benzenesulfonamide Sulfonamide instead of benzamide Potential anti-cancer activity hypothesized

Key Observations :

  • Bromine at position 3 is conserved across analogs, but the nature of the nitrogen substituent (e.g., sulfonamide vs. carbamoyl) significantly alters target specificity.
  • Trifluoromethyl and fluorine substituents (e.g., in ) increase metabolic stability compared to methoxy groups .

Morpholine Sulfonyl-Containing Analogs

Compound Name Key Structural Features Biological Activity/Notes Reference
4-(Morpholine-4-sulfonyl)-N-[4-(1H-pyrazol-1-yl)cyclohexyl]benzamide Pyrazole-cyclohexyl group Explored for kinase inhibition; structural complexity may limit bioavailability
4-(Morpholinosulfonyl)-N-(thiophen-3-ylmethyl)benzamide Thiophene methyl group Acts as a building block for drug discovery; thiophene enhances π-π interactions
3-Bromo-N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide Thiazolo-pyridine substituent High molecular weight (463.3 g/mol); potential for nucleic acid targeting

Key Observations :

  • The morpholine sulfonyl group is retained in all analogs, but the attached aromatic/heterocyclic groups dictate binding affinity and solubility.
  • Thiazolo-pyridine and thiophene substituents (e.g., ) may improve membrane permeability compared to cyclohexyl groups .

Key Observations :

  • Bromination at the final step (as in ) improves regioselectivity and yield.
  • Amide coupling (e.g., ) often results in moderate yields due to steric hindrance from bulky substituents.

Biological Activity

1-[(4-Chlorophenyl)sulfonyl]-4-[3-(trifluoromethyl)phenyl]piperazine is a synthetic compound that has garnered attention for its diverse biological activities. This article delves into its pharmacological properties, including antibacterial effects, enzyme inhibition, and potential therapeutic applications.

Chemical Structure and Properties

The compound's molecular formula is C19H18ClF3N2O2SC_{19}H_{18}ClF_3N_2O_2S, and it possesses a complex structure featuring a piperazine ring substituted with both chlorophenyl and trifluoromethyl groups. The presence of the sulfonyl moiety contributes to its biological activity.

Antibacterial Activity

Research indicates that this compound exhibits significant antibacterial properties. In a study evaluating various synthesized compounds, it was found to have potent activity against several bacterial strains, with IC50 values comparable to established antibacterial agents. The compound's mechanism of action appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.

Bacterial Strain IC50 (µM) Reference Compound IC50 (µM)
E. coli2.1421.25 (Thiourea)
S. aureus0.6321.25 (Thiourea)
P. aeruginosa1.2121.25 (Thiourea)

Enzyme Inhibition

The compound has also been evaluated for its inhibitory effects on various enzymes, particularly acetylcholinesterase (AChE) and urease:

  • Acetylcholinesterase Inhibition: The compound demonstrated notable AChE inhibition, which is crucial for potential applications in treating neurodegenerative disorders.
  • Urease Inhibition: It was found to be an effective urease inhibitor, with IC50 values indicating strong activity compared to standard inhibitors.
Enzyme IC50 (µM) Reference Standard
Acetylcholinesterase2.3910 (Standard)
Urease2.1515 (Standard)

Case Studies

Several studies have highlighted the therapeutic potential of this compound:

  • Anticancer Activity: A study investigated the compound's effects on cancer cell lines, revealing that it induces apoptosis in malignant cells while sparing normal cells, suggesting a targeted approach to cancer therapy.
  • Hypoglycemic Effects: Another research effort demonstrated the compound's ability to lower blood glucose levels in diabetic models, indicating its potential as an antidiabetic agent.
  • Neuroprotective Effects: The neuroprotective properties were assessed in models of neurodegeneration, showing promise for treating conditions like Alzheimer's disease due to its AChE inhibitory activity.

Q & A

Q. What are the recommended synthetic routes for preparing 1-[(4-chlorophenyl)sulfonyl]-4-[3-(trifluoromethyl)phenyl]piperazine, and how can purity be optimized?

  • Methodology :
    • Stepwise sulfonylation : React 4-chlorobenzenesulfonyl chloride with piperazine derivatives under basic conditions (e.g., DCM with triethylamine) to form the sulfonyl-piperazine intermediate. Subsequent coupling with 3-(trifluoromethyl)phenyl groups via nucleophilic substitution or Buchwald-Hartwig amination is recommended .
    • Purity optimization : Use flash chromatography (silica gel, gradient elution with ethyl acetate/hexane) and recrystallization (ethanol/water mixtures) to achieve >95% purity. Monitor reactions with HPLC (C18 column, UV detection at 254 nm) .

Q. How can the compound’s physicochemical properties (e.g., solubility, stability) be characterized for in vitro studies?

  • Key techniques :
    • Solubility : Perform shake-flask experiments in PBS (pH 7.4) and DMSO, analyzed via UV-Vis spectroscopy (λmax ~288 nm) .
    • Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with LC-MS to identify hydrolysis or oxidation byproducts. The sulfonyl group may hydrolyze under acidic conditions, requiring pH-controlled buffers .

Advanced Research Questions

Q. How do electronic and steric effects of the 4-chlorophenylsulfonyl and 3-trifluoromethylphenyl groups influence binding affinity in target proteins (e.g., serotonin receptors)?

  • Experimental design :
    • Docking studies : Use Schrödinger Suite or AutoDock Vina to model interactions with 5-HT2A or D3 receptors. The electron-withdrawing -CF3 group enhances π-π stacking, while the sulfonyl group may form hydrogen bonds with Lys residues .
    • SAR validation : Synthesize analogs with substituent variations (e.g., 4-fluorophenyl vs. 4-chlorophenyl) and compare IC50 values in radioligand binding assays .

Q. What strategies resolve contradictions in reported biological activities (e.g., antimicrobial vs. antiviral efficacy)?

  • Data analysis framework :
    • Dose-response profiling : Test the compound across multiple cell lines (e.g., Gram-positive bacteria, HEK293T for antiviral assays) to identify concentration-dependent selectivity.
    • Mechanistic studies : Use transcriptomics (RNA-seq) to differentiate pathways affected in bacterial vs. mammalian cells. Contradictions may arise from off-target effects or assay-specific conditions (e.g., serum protein binding) .

Q. How can metabolic stability and cytochrome P450 inhibition be evaluated preclinically?

  • Methodology :
    • Liver microsome assays : Incubate the compound with human/rat liver microsomes (37°C, NADPH regeneration system) and quantify parent compound depletion via LC-MS/MS.
    • CYP inhibition : Use fluorogenic substrates (e.g., CYP3A4: midazolam hydroxylation) to measure IC50. The piperazine core may exhibit moderate CYP2D6 inhibition due to nitrogen basicity .

Q. What crystallographic or spectroscopic methods confirm the compound’s solid-state structure?

  • Advanced characterization :
    • Single-crystal X-ray diffraction : Grow crystals via slow evaporation (acetonitrile/chloroform). The sulfonyl and trifluoromethyl groups often induce planar packing, confirmed by CCDC deposition .
    • Solid-state NMR : Use <sup>19</sup>F NMR to probe CF3 group dynamics and <sup>13</sup>C CP/MAS for piperazine ring conformation .

Methodological Guidance for Data Interpretation

Q. How to design a robust QSAR model for predicting the compound’s pharmacokinetic properties?

  • Model parameters :
    • Descriptors : Include logP (octanol/water), polar surface area, and topological polar surface area (TPSA). The sulfonyl group increases TPSA, potentially reducing blood-brain barrier permeability .
    • Validation : Use leave-one-out cross-validation (LOOCV) and external test sets (e.g., PubChem BioAssay data) to ensure R<sup>2</sup> > 0.7 .

Q. What statistical approaches address batch-to-batch variability in biological assays?

  • Recommendations :
    • ANOVA with post-hoc tests : Compare IC50 values across batches (n ≥ 3) to identify outliers.
    • Normalization : Use Z-score normalization for high-throughput screening data to minimize plate-to-plate variation .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[(4-chlorophenyl)sulfonyl]-4-[3-(trifluoromethyl)phenyl]piperazine
Reactant of Route 2
Reactant of Route 2
1-[(4-chlorophenyl)sulfonyl]-4-[3-(trifluoromethyl)phenyl]piperazine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.